N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide
Description
N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a heterocyclic compound featuring two fused aromatic systems:
- An imidazo[1,2-a]pyridine moiety linked to a phenyl group at position 2.
- A thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 7 and a ketone at position 3. The compound’s synthesis likely involves coupling reactions between preformed heterocyclic intermediates, as seen in analogous N-substituted imidazo[1,2-a]pyridine-acetamides .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-14-10-21(29)27-15(13-30-22(27)23-14)11-20(28)25-17-7-3-2-6-16(17)18-12-26-9-5-4-8-19(26)24-18/h2-10,12,15H,11,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMLOMIYCHGEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide typically involves multicomponent reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve heating in a polar solvent such as acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the use of automated systems can ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Features
Notes:
- Target Compound vs. : The target has a bulkier imidazo[1,2-a]pyridinylphenyl group instead of pyridin-2-ylmethyl, likely improving binding affinity in biological systems. The 7-methyl substitution on the thiazolo-pyrimidine may enhance metabolic stability compared to the unsubstituted analog .
- Target Compound vs. : Replacement of thieno[2,3-d]pyrimidine with thiazolo[3,2-a]pyrimidine alters electronic properties (e.g., higher electronegativity due to sulfur vs. oxygen). The methyl group at position 7 in the target may reduce reactivity compared to the 5-methyl-thieno derivative .
- Target Compound vs. The chloro substituent in could increase lipophilicity but may also introduce toxicity risks absent in the target compound.
Key Research Findings
Structural Optimization : The acetamide bridge in the target compound balances rigidity and flexibility, a feature critical for receptor binding in similar molecules .
Heterocycle Impact : Thiazolo-pyrimidine cores generally exhibit higher metabolic stability than oxadiazole or isothiazole analogs due to reduced susceptibility to enzymatic oxidation .
Substituent Effects : Methyl groups (e.g., 7-methyl in the target) improve pharmacokinetic profiles by blocking cytochrome P450-mediated degradation .
Biological Activity
N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a complex heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides an overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C19H18N4O
- Molecular Weight: 318.38 g/mol
- CAS Number: 210035-02-2
Its structure features an imidazo[1,2-a]pyridine moiety linked to a thiazolo[3,2-a]pyrimidine derivative, which is known for various biological activities.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. A study highlighted that heterocyclic derivatives containing imidazole and thiazole rings demonstrated significant activity against various viruses such as HSV and JUNV. For instance:
| Compound | Virus Target | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| 3ad | HSV | 50 | 600 | 12 |
| 7aa | JUNV | <10 | >1000 | >100 |
This data suggests that the compound may inhibit viral replication effectively while maintaining low cytotoxicity .
Anticancer Activity
The imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer properties. A synthesis of related compounds showed promising results against various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| A | HeLa | 15 |
| B | MCF7 | 25 |
These results indicate that modifications to the thiazole and imidazole components can enhance the anticancer efficacy of the compounds .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Viral Enzymes: The structural features of the compound may allow it to interact with viral enzymes crucial for replication.
- Cell Cycle Arrest: Some derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Kinase Inhibition: Certain analogs have been reported to inhibit kinases involved in tumor growth and proliferation .
Case Studies and Research Findings
Recent studies have synthesized various derivatives of imidazo[1,2-a]pyridine and thiazole compounds to evaluate their biological activities. For instance:
- A study conducted by Barradas et al. synthesized thiazole derivatives and evaluated their antiviral activity against JUNV in Vero cells. The most active derivatives exhibited higher potency than ribavirin .
- Another research effort focused on the synthesis of substituted imidazo[1,2-a]pyridines and their evaluation for binding affinity to peripheral benzodiazepine receptors (PBR), showing high selectivity compared to central benzodiazepine receptors .
Q & A
Basic: What are the established synthetic routes for this compound, and how do reaction conditions impact yield?
The compound is synthesized via multi-component reactions and intramolecular cyclizations. Key steps include:
- Condensation : Reacting aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide (DMSO) as a methylene donor .
- Catalysis : Use of potassium persulfate (K₂S₂O₈) and iodine (I₂) to drive cyclization .
- Optimization : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields (typically 60–75%) .
Methodological variations, such as solvent polarity adjustments (e.g., DMF vs. ethanol), can alter regioselectivity and byproduct formation .
Basic: How is structural characterization performed for this compound?
A combination of analytical techniques ensures structural fidelity:
- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns and acetamide/thiazolopyrimidine connectivity .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the thiazolo[3,2-a]pyrimidine core) .
- IR Spectroscopy : Validates carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and imidazo[1,2-a]pyridine ring vibrations .
Advanced: How can computational methods predict biological activity?
- PASS Algorithm : Predicts antimicrobial and anticancer potential by mapping pharmacophores to known bioactive scaffolds .
- Molecular Docking : Identifies binding affinities to targets like kinase enzymes (e.g., EGFR) through simulated ligand-receptor interactions .
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and electron transfer pathways .
Advanced: What experimental design strategies optimize reaction conditions?
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) evaluate variables like temperature, catalyst loading, and solvent ratios .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times via precise control of residence time and mixing .
- Byproduct Mitigation : Real-time HPLC monitoring identifies intermediates, enabling rapid parameter adjustments .
Advanced: What reaction mechanisms govern functionalization of the thiazolo[3,2-a]pyrimidine core?
- Nucleophilic Substitution : The 5-oxo group undergoes substitution with amines or thiols under basic conditions (e.g., NaH in THF) .
- Electrophilic Aromatic Substitution : Halogenation (e.g., Br₂/FeCl₃) at the imidazo[1,2-a]pyridine C-3 position requires electron-donating auxiliaries .
- Base-Catalyzed Eliminations : Stabilized intermediates (e.g., dithiazolium salts) facilitate HCl elimination during cyclization .
Advanced: How do DFT studies inform electronic properties?
- Charge Distribution : Atomic partial charges reveal nucleophilic sites (e.g., pyridine N-atom) for electrophilic attacks .
- Reactivity Descriptors : Global electrophilicity indices (~1.5–2.0 eV) classify the compound as a moderate electrophile, guiding solvent selection (polar aprotic preferred) .
Basic: What purification challenges arise, and how are they addressed?
- Byproduct Removal : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound from dimeric byproducts .
- Crystallization : Recrystallization in ethanol/water mixtures improves purity (>95%) but may require seeding due to polymorphic tendencies .
Advanced: How to resolve contradictions in reported biological activity?
- Comparative Bioassays : Standardize protocols (e.g., MIC assays for antimicrobial activity) across cell lines to minimize variability .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl on the thiazolo ring) to isolate contributing moieties .
Advanced: What scalability challenges exist for industrial translation?
- Batch-to-Flow Transition : Continuous-flow systems reduce exothermic risks during cyclization but require optimized residence times (~30 minutes) .
- Catalyst Recycling : Immobilized iodine catalysts on silica improve recovery but may reduce activity by ~15% after three cycles .
Advanced: How to functionalize the acetamide moiety for derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
